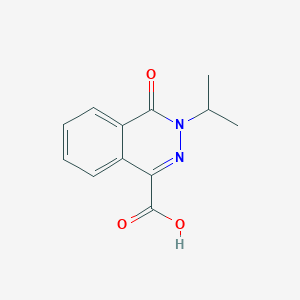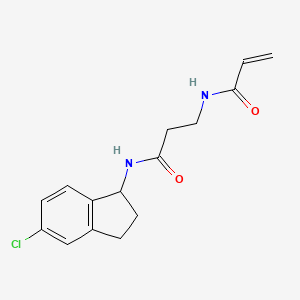
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to target the PI3K/Akt/mTOR pathway, which is a critical signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis in cancer cells. Additionally, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively target cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility, which could affect its efficacy in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide. One of the primary areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are required to understand the precise mechanism of action of this compound and its potential applications in the treatment of various diseases other than cancer. Furthermore, the development of novel drug delivery systems could also enhance the efficacy of this compound in in vivo studies.
Synthesemethoden
The synthesis of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide can be achieved through a multi-step process involving various chemical reactions. The initial step involves the condensation of 5-chloro-1H-indene-1,3(2H)-dione with prop-2-enamide in the presence of a catalyst to form the intermediate compound. This intermediate compound then undergoes further reactions to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the development of novel drugs, particularly in the treatment of cancer. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death.
Eigenschaften
IUPAC Name |
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-14(19)17-8-7-15(20)18-13-6-3-10-9-11(16)4-5-12(10)13/h2,4-5,9,13H,1,3,6-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTAIRKHABYWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-N~8~-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2854153.png)
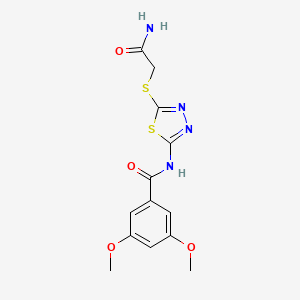


![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854161.png)
![1-(4-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-methylpiperidine-4-carboxamide](/img/structure/B2854163.png)
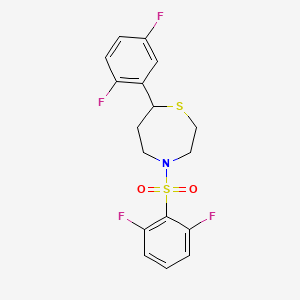

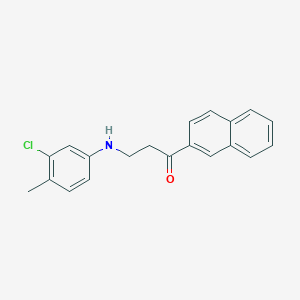
![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2854175.png)
